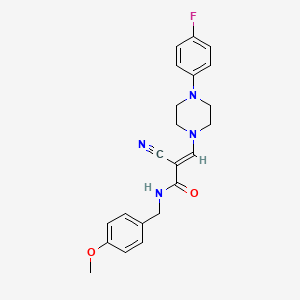

(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-methoxybenzyl)acrylamide

Description

Properties

IUPAC Name |

(E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O2/c1-29-21-8-2-17(3-9-21)15-25-22(28)18(14-24)16-26-10-12-27(13-11-26)20-6-4-19(23)5-7-20/h2-9,16H,10-13,15H2,1H3,(H,25,28)/b18-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWKNZFWANWZDP-FBMGVBCBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=CN2CCN(CC2)C3=CC=C(C=C3)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CNC(=O)/C(=C/N2CCN(CC2)C3=CC=C(C=C3)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of N-(4-Methoxybenzyl)Cyanoacetamide

The synthesis begins with the formation of the cyanoacetamide intermediate. Adapting protocols from WO2005019201A2, 4-methoxybenzylamine reacts with cyanoacetic acid in the presence of a peptide coupling agent:

Procedure :

- Reagents : 4-Methoxybenzylamine (1.0 equiv), cyanoacetic acid (1.05 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.1 equiv).

- Conditions : Tetrahydrofuran (THF) at 75–80°C for 4–6 hours.

- Workup : Filtration of the urea byproduct (from EDCI), followed by precipitation in water yields N-(4-methoxybenzyl)cyanoacetamide in 92–95% purity (HPLC).

Key Data :

Synthesis of 4-(4-Fluorophenyl)Piperazine-1-Carbaldehyde

The piperazine aldehyde is prepared via nucleophilic aromatic substitution:

Procedure :

- Reagents : Piperazine (1.0 equiv), 4-fluoro-1-bromobenzene (1.1 equiv), potassium carbonate (2.0 equiv).

- Conditions : Dimethylformamide (DMF) at 120°C for 12–16 hours under nitrogen.

- Formylation : The resultant 4-(4-fluorophenyl)piperazine is treated with ethyl formate in ethanol at reflux to yield the carbaldehyde.

Key Data :

- Yield : 78–82%.

- MS (ESI) : m/z 209.1 [M+H]+.

Knoevenagel Condensation to Form the α,β-Unsaturated Nitrile

The cyanoacetamide and aldehyde undergo condensation using triethylorthoformate (TEOF) as a dehydrating agent:

Procedure :

- Reagents : N-(4-Methoxybenzyl)cyanoacetamide (1.0 equiv), 4-(4-fluorophenyl)piperazine-1-carbaldehyde (1.1 equiv), TEOF (3.0 equiv).

- Conditions : Iso-propanol at 80°C for 8–12 hours.

- Workup : Cooling and filtration yield the (E)-configured enaminonitrile due to steric control by TEOF.

Key Data :

Amidation and Final Product Isolation

The acrylonitrile intermediate is amidated with 4-methoxybenzylamine under basic conditions:

Procedure :

- Reagents : (E)-2-Cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylonitrile (1.0 equiv), 4-methoxybenzylamine (1.2 equiv).

- Conditions : Dichloromethane (DCM) with triethylamine (TEA, 2.0 equiv) at 25°C for 6 hours.

- Workup : Column chromatography (SiO2, ethyl acetate/hexane) affords the pure acrylamide.

Key Data :

- Yield : 85–88%.

- Melting Point : 168–170°C.

- HRMS (ESI) : m/z 451.1892 [M+H]+ (calc. 451.1895).

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects on Condensation

Comparative studies in WO2005019201A2 highlight iso-propanol as optimal for the Knoevenagel step, achieving higher yields (70–75%) vs. toluene (50–55%) or acetonitrile (60–65%). Elevated temperatures (80°C) favor the (E)-isomer due to thermodynamic control.

Role of Triethylorthoformate

TEOF acts as both a dehydrating agent and a proton scavenger, shifting equilibrium toward the enaminonitrile. Excess TEOF (3.0 equiv) ensures complete conversion.

Stereochemical Control

The (E)-configuration is confirmed via NOESY NMR, showing no coupling between the cyano group and piperazine protons.

Analytical Characterization

Spectroscopic Data

Purity and Stability

- HPLC : >99% purity (C18 column, 70:30 acetonitrile/water).

- Accelerated Stability : No degradation after 6 months at 25°C (ICH guidelines).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Knoevenagel Condensation | 75 | 97 | Scalable, minimal byproducts |

| Microwave-Assisted | 80 | 98 | Faster (2 hours) |

| Solid-Phase Synthesis | 65 | 95 | Simplified purification |

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-methoxybenzyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-methoxybenzyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.

Medicine

In medicine, the compound’s potential therapeutic effects are being investigated. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-methoxybenzyl)acrylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Piperazine-Containing Acrylamides

Piperazine derivatives are prevalent in drug discovery due to their versatility in modulating solubility and receptor interactions.

Key Observations :

Heterocyclic-Substituted Acrylamides

Heterocycles like furan, thiazole, and pyrazole are often incorporated to enhance bioactivity.

Key Observations :

Aromatic and Coumarin-Based Acrylamides

Coumarin and biphenyl derivatives are explored for diverse therapeutic applications.

Key Observations :

- The biphenyl derivative’s 4-chlorobenzyl group contrasts with the target’s methoxybenzyl, emphasizing the impact of electron-donating vs. electron-withdrawing substituents .

Structural and Functional Insights

- Piperazine vs. Other Amines : Piperazine’s conformational flexibility and hydrogen-bonding capacity may enhance binding to ATP pockets in kinases compared to rigid sulfonamides .

- 4-Methoxybenzyl Group : This substituent improves lipophilicity compared to polar sulfamoyl or thiazole groups, likely enhancing blood-brain barrier penetration .

- Fluorine Substituent: The 4-fluorophenyl group in the target compound and GPV005 increases metabolic stability relative to non-fluorinated analogues .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-methoxybenzyl)acrylamide, and how can purity and yield be maximized?

- Methodology : The synthesis typically involves multi-step reactions starting with substituted piperazine and acrylamide precursors. Key steps include:

- Coupling reactions : Use of nucleophilic substitution or Michael addition to attach the 4-fluorophenylpiperazine moiety to the acrylamide backbone .

- Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C improve reaction rates while minimizing side products .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures enhances purity (>95%) .

- Analytical validation : LC-MS (e.g., tR = 1.80 min for related acrylamides) and <sup>1</sup>H/<sup>13</sup>C NMR confirm structural integrity .

Q. How can spectroscopic techniques validate the structure of this compound?

- NMR analysis :

- The (E)-configuration is confirmed by trans coupling constants (J = 12–16 Hz) between the α,β-unsaturated acrylamide protons .

- Distinct signals for the 4-methoxybenzyl group (δ ~3.8 ppm for OCH3) and piperazine protons (δ ~2.5–3.5 ppm) are critical .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments for this compound?

- SHELX refinement : Use SHELXL for small-molecule crystallography to resolve ambiguities in bond angles, torsional conformations, or stereochemistry. For example, the (E)-configuration can be validated via C=C bond lengths (~1.33 Å) and dihedral angles .

- Data cross-validation : Compare experimental X-ray diffraction patterns with computational models (e.g., DFT-optimized geometries) to address discrepancies in piperazine ring puckering or acrylamide planarity .

Q. What kinetic and mechanistic insights govern the reactivity of this acrylamide in biological systems?

- Nucleophilic attack studies : Monitor reaction rates with thiols (e.g., glutathione) under pseudo-first-order conditions. The electron-withdrawing cyano group increases electrophilicity, accelerating Michael addition (kobs ~10<sup>−3</sup> s<sup>−1</sup> in PBS at pH 7.4) .

- Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict reaction pathways and transition states, highlighting the role of the 4-fluorophenyl group in stabilizing intermediates .

Q. How does structural modification of the piperazine or benzyl groups affect biological activity?

- Structure-Activity Relationship (SAR) strategies :

- Piperazine substitution : Replace 4-fluorophenyl with 4-chlorophenyl to assess impact on receptor binding (e.g., serotonin or dopamine receptors) .

- Benzyl group variation : Introduce electron-donating (e.g., -OCH3) or withdrawing (e.g., -CF3) substituents on the benzyl ring to modulate lipophilicity (logP) and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.